GSK-7975A

Description

Properties

IUPAC Name |

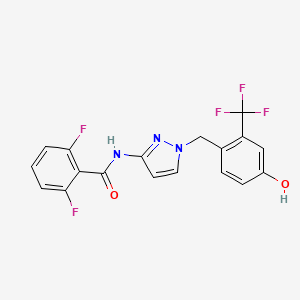

2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYTVBALBFSXSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-7975A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types. This document provides a comprehensive overview of the mechanism of action of GSK-7975A, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's properties.

Core Mechanism of Action: Inhibition of CRAC Channels

The primary mechanism of action of GSK-7975A is the inhibition of CRAC channels, which are composed of ORAI protein subunits. GSK-7975A has been shown to effectively block ORAI1 and ORAI3, the pore-forming units of the CRAC channel. This inhibition is thought to occur through an allosteric effect on the selectivity filter of the ORAI pore, rather than by affecting the upstream signaling components involving STIM1.

Molecular Interaction with ORAI Channels

Experimental evidence suggests that GSK-7975A acts as a pore blocker of the ORAI channels. Its inhibitory action is dependent on the geometry of the channel's selectivity filter. Studies using ORAI1 pore mutants, such as E106D, have demonstrated a significant reduction in the inhibitory efficacy of GSK-7975A, indicating that the compound's binding or effect is sensitive to the structural conformation of this region.[1] Importantly, GSK-7975A does not interfere with the oligomerization of STIM1 proteins in the endoplasmic reticulum membrane, nor does it disrupt the subsequent interaction between STIM1 and ORAI1 at the plasma membrane.[1] This positions its mechanism downstream of the initial steps of CRAC channel activation.

Signaling Pathway

The canonical CRAC channel activation pathway and the point of intervention by GSK-7975A are depicted below.

Quantitative Data Summary

The inhibitory potency of GSK-7975A has been quantified in various experimental systems. The following table summarizes the key quantitative data available in the literature.

| Parameter | Target/System | Value | Reference |

| IC50 | ORAI1-mediated ICRAC (HEK293 cells) | ~4.1 µM | [1] |

| IC50 | ORAI3-mediated ICRAC (HEK293 cells) | ~3.8 µM | [1] |

| IC50 | Thapsigargin-induced SOCE (murine pancreatic acinar cells) | ~3.4 µM | |

| Inhibition | FcεRI-dependent Ca2+ influx and mediator release (mast cells) | ~50% at 3 µM | [2] |

| Inhibition | Toxin-induced ORAI1 activation (mouse and human pancreatic acinar cells) | >90% | [2] |

Experimental Protocols

The mechanism of action of GSK-7975A has been elucidated through a variety of in vitro and in vivo experiments. Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique is used to directly measure the ion currents flowing through CRAC channels.

Cell Preparation:

-

HEK293 cells are transiently co-transfected with plasmids encoding STIM1 and either ORAI1 or ORAI3.

-

Cells are cultured for 24-48 hours post-transfection before recording.

Recording Solutions:

-

External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 20 Cs-BAPTA, 3 MgCl2, 10 HEPES (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca2+ chelator BAPTA in the pipette solution.

Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a potential of 0 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 100 ms at a frequency of 0.5 Hz to elicit currents.

-

After a stable ICRAC is established, perfuse the external solution containing GSK-7975A at various concentrations.

-

Record the inhibition of ICRAC over time.

Mast Cell Mediator Release Assay

This assay quantifies the effect of GSK-7975A on the release of inflammatory mediators from mast cells.

Cell Culture and Sensitization:

-

Culture bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).

-

Sensitize cells overnight with anti-DNP IgE (for BMMCs) or biotinylated human IgE (for human mast cells).

Protocol:

-

Wash cells to remove unbound IgE and resuspend in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of GSK-7975A or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells with DNP-HSA (for BMMCs) or streptavidin (for human mast cells) to cross-link the IgE receptors and induce degranulation.

-

Incubate for 30 minutes at 37°C.

-

Pellet the cells by centrifugation.

-

Collect the supernatant for quantification of released mediators (e.g., histamine, β-hexosaminidase, cytokines like TNF-α and IL-6) using ELISA or enzymatic assays.

T-Cell Cytokine Release Assay

This assay assesses the impact of GSK-7975A on cytokine production by T-cells.

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Alternatively, use a purified T-cell population or a T-cell line (e.g., Jurkat).

Protocol:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of GSK-7975A or vehicle.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with a mitogen like phytohemagglutinin (PHA).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of released cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.

In Vivo Murine Model of Acute Pancreatitis

GSK-7975A has been evaluated in animal models of acute pancreatitis to determine its in vivo efficacy.

Model Induction:

-

Caerulein-induced pancreatitis: Administer supramaximal doses of caerulein (a cholecystokinin analog) via intraperitoneal injections to induce pancreatitis.

-

Taurocholate-induced pancreatitis: Infuse sodium taurocholate into the pancreatic duct to induce a more severe form of pancreatitis.

Treatment Protocol:

-

Administer GSK-7975A (e.g., via oral gavage or continuous infusion with an osmotic minipump) either before or after the induction of pancreatitis.

-

At a predetermined time point, euthanize the animals and collect blood and pancreatic tissue.

Outcome Measures:

-

Serum amylase and lipase levels: Measured from blood samples as indicators of pancreatic injury.

-

Pancreatic edema: Assessed by measuring the wet-to-dry weight ratio of the pancreas.

-

Myeloperoxidase (MPO) activity: Measured in pancreatic tissue homogenates as a marker of neutrophil infiltration.

-

Histological analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to evaluate the degree of edema, inflammation, and necrosis.

-

Cytokine levels: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured in serum or pancreatic tissue homogenates.

Cellular and Physiological Consequences of CRAC Channel Inhibition by GSK-7975A

By blocking SOCE, GSK-7975A has profound effects on various cellular functions that are dependent on sustained intracellular calcium signaling.

Immune Cell Modulation

In immune cells such as T-cells and mast cells, CRAC channels are the primary route for calcium entry following antigen receptor stimulation. This calcium influx is essential for:

-

T-cell activation and proliferation: leading to the production of cytokines like IL-2 and IFN-γ.

-

Mast cell degranulation: resulting in the release of histamine, proteases, and other inflammatory mediators.

GSK-7975A effectively suppresses these processes by attenuating the required calcium signal.[2]

Effects on Pancreatic Acinar Cells

In pancreatic acinar cells, excessive and sustained elevations in intracellular calcium are a key early event in the pathogenesis of acute pancreatitis. GSK-7975A has been shown to:

-

Inhibit toxin-induced activation of ORAI1 and subsequent calcium influx.[2]

-

Prevent the activation of necrotic cell death pathways.[2]

-

Reduce the severity of acute pancreatitis in animal models, as evidenced by decreased serum amylase, reduced pancreatic and lung MPO levels, and improved pancreatic histology.[3]

Vascular Smooth Muscle Effects

GSK-7975A has also been shown to affect the contractility of vascular smooth muscle cells by inhibiting non-selective cation channels, which can lead to repolarization and relaxation of the aortic smooth muscle.

Conclusion

GSK-7975A is a well-characterized CRAC channel inhibitor that acts by blocking the ORAI1 and ORAI3 pores. Its mechanism of action is downstream of STIM1 activation and is dependent on the pore geometry of the ORAI channel. By inhibiting store-operated calcium entry, GSK-7975A effectively modulates the function of various cell types, including immune cells and pancreatic acinar cells, demonstrating therapeutic potential in inflammatory and other calcium-dependent pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development involving this compound.

References

- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of GSK-7975A in T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of GSK-7975A in T-lymphocytes. GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in T-cell activation and function. This document summarizes the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of CRAC Channels

GSK-7975A is an N-pyrazole carboxamide derivative that functions as a potent and orally available inhibitor of CRAC channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including T-cells. The primary molecular targets of GSK-7975A are the ORAI proteins (ORAI1, ORAI2, and ORAI3), which form the pore of the CRAC channel.[2]

The mechanism of inhibition is believed to be allosteric, affecting the geometry of the ORAI pore's selectivity filter rather than directly competing with calcium ions.[3] Notably, GSK-7975A does not interfere with the interaction between the stromal interaction molecule 1 (STIM1), the calcium sensor in the endoplasmic reticulum, and the ORAI channels. This specific mode of action prevents the initial signaling events that lead to CRAC channel activation, but rather blocks the subsequent calcium influx.

In T-lymphocytes, the influx of calcium through CRAC channels is a critical second messenger signal that, upon T-cell receptor (TCR) engagement, activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is essential for the transcription of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and for T-cell proliferation and differentiation. By blocking this calcium influx, GSK-7975A effectively suppresses T-cell activation and subsequent inflammatory responses.[1]

Quantitative Data on GSK-7975A Activity

The inhibitory potency of GSK-7975A has been quantified across various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target/System | Cell Type | Assay | IC50 Value | Reference |

| ORAI1 Current | HEK293 | Whole-cell patch clamp | 4.1 µM | [4] |

| ORAI3 Current | HEK293 | Whole-cell patch clamp | 3.8 µM | [4] |

| Endogenous CRAC Current | RBL Mast Cells | Thapsigargin-induced Ca2+ entry | 0.8 ± 0.1 µM | [4] |

| CRAC Current | Human Lung Mast Cells | - | 340 nM | [3][5] |

| Pro-inflammatory Cytokine Release | T-cells | - | Up to 50% reduction at 3 µM | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches for validating the target of GSK-7975A, the following diagrams have been generated using the Graphviz DOT language.

T-Cell Receptor and CRAC Channel Signaling Pathway

Experimental Workflow for Target Validation

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring CRAC currents (I-CRAC) in HEK293 cells co-expressing STIM1 and ORAI1/ORAI3, or in T-cell lines like Jurkat.

Materials:

-

HEK293 cells or Jurkat T-cells

-

Plasmids for STIM1 and ORAI1/ORAI3 (for HEK293)

-

Transfection reagent

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4)

-

Internal solution (in mM): 130 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2)

-

Thapsigargin (to deplete ER calcium stores)

-

GSK-7975A stock solution (in DMSO)

Procedure:

-

Cell Preparation: For HEK293 cells, co-transfect with STIM1 and ORAI1 or ORAI3 plasmids 24-48 hours before the experiment. For Jurkat cells, use as is. Plate cells on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a potential of 0 mV. Apply voltage ramps from -100 mV to +100 mV over 50 ms every 2 seconds to elicit currents.

-

To activate I-CRAC, passively deplete ER calcium stores by including BAPTA in the internal solution or by perfusing the cell with 1 µM thapsigargin in the external solution.

-

Once a stable I-CRAC is established, perfuse the cell with the external solution containing the desired concentration of GSK-7975A.

-

Record the inhibition of the inward current at negative potentials.

-

-

Data Analysis:

-

Measure the peak inward current amplitude before and after the application of GSK-7975A.

-

Calculate the percentage of inhibition for each concentration.

-

Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

-

FRET Microscopy for STIM1-ORAI1 Interaction

This protocol assesses whether GSK-7975A disrupts the interaction between STIM1 and ORAI1.

Materials:

-

HEK293 cells

-

Plasmids for STIM1-YFP and ORAI1-CFP

-

Transfection reagent

-

Confocal microscope equipped for FRET imaging

-

Imaging medium (e.g., Hanks' Balanced Salt Solution)

-

Thapsigargin

-

GSK-7975A stock solution

Procedure:

-

Cell Preparation: Co-transfect HEK293 cells with STIM1-YFP and ORAI1-CFP plasmids 24-48 hours before imaging.

-

Imaging:

-

Mount the coverslip in an imaging chamber with imaging medium.

-

Identify a cell co-expressing both fluorescently tagged proteins.

-

Acquire baseline images in the CFP and YFP channels, and the FRET channel (CFP excitation, YFP emission).

-

Stimulate the cells with 1 µM thapsigargin to induce STIM1-ORAI1 interaction.

-

After STIM1 puncta formation and co-localization with ORAI1 is observed (indicating interaction), add GSK-7975A at the desired concentration.

-

Continue to acquire images to observe any changes in the FRET signal.

-

-

Data Analysis:

-

Calculate the normalized FRET (NFRET) efficiency before and after the addition of GSK-7975A.

-

A lack of change in the FRET signal upon GSK-7975A addition indicates that the compound does not disrupt the STIM1-ORAI1 interaction.[4]

-

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol measures the effect of GSK-7975A on SOCE in T-cells.

Materials:

-

Jurkat T-cells or primary T-cells

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Calcium-free imaging buffer (e.g., HBSS without CaCl2)

-

Calcium-containing imaging buffer (e.g., HBSS with 2 mM CaCl2)

-

Thapsigargin

-

GSK-7975A stock solution

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading:

-

Incubate T-cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement of SOCE:

-

Resuspend the cells in calcium-free imaging buffer.

-

Pre-incubate the cells with various concentrations of GSK-7975A or vehicle (DMSO) for a specified time (e.g., 10-30 minutes).

-

Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).

-

Add 1 µM thapsigargin to deplete ER calcium stores, which will cause a transient increase in intracellular calcium.

-

Once the calcium level returns to a new baseline, add calcium-containing imaging buffer (e.g., 2 mM CaCl2) to initiate SOCE.

-

Record the subsequent rise in the Fura-2 ratio, which represents SOCE.

-

-

Data Analysis:

-

Quantify the magnitude of SOCE (e.g., peak increase in Fura-2 ratio or the area under the curve) in the presence and absence of GSK-7975A.

-

Calculate the percentage of inhibition and determine the IC50 for SOCE.

-

This technical guide provides a comprehensive overview of the target validation of GSK-7975A in T-cells, consolidating its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies to aid researchers in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK-7975A, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GSK-7975A: A Technical Guide to its Effects on Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation, mast cells undergo degranulation, a process involving the release of potent inflammatory mediators such as histamine, leukotrienes, and cytokines. A key signaling event triggering mast cell degranulation is the influx of extracellular calcium through store-operated calcium (SOC) channels, primarily the Calcium Release-Activated Calcium (CRAC) channels. GSK-7975A has emerged as a potent and selective inhibitor of CRAC channels, making it a valuable tool for studying mast cell biology and a potential therapeutic agent for mast cell-driven diseases. This technical guide provides an in-depth overview of the effects of GSK-7975A on mast cell degranulation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data on the Inhibitory Effects of GSK-7975A

GSK-7975A demonstrates a concentration-dependent inhibition of mast cell mediator release. The following tables summarize the available quantitative data on its efficacy.

| Mediator | Cell Type | Inhibitor Concentration | % Inhibition | Reference |

| Histamine | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |

| Leukotriene C4 | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |

| Cytokines (IL-5, IL-8, IL-13, TNFα) | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |

| Parameter | Experimental System | IC50 Value | Reference |

| Orai1 Current Inhibition | HEK293 cells | ~ 4 µM | |

| Orai3 Current Inhibition | HEK293 cells | ~ 4 µM | |

| CRAC Current (ICRAC) Inhibition | RBL Mast Cells | Not explicitly stated, but inhibited by 10 µM |

Experimental Protocols

General Mast Cell Culture and Sensitization

Cell Lines:

-

Human Mast Cells (e.g., LAD2): Culture in StemPro-34 SFM medium supplemented with StemPro-34 nutrient supplement, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL human stem cell factor (SCF).

-

Rat Basophilic Leukemia Cells (RBL-2H3): Culture in Eagle's Minimum Essential Medium with 20% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Sensitization: For IgE-dependent activation, sensitize mast cells by incubation with anti-DNP IgE (1 µg/mL) overnight at 37°C in a humidified incubator with 5% CO2.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

Sensitized mast cells

-

Tyrode's buffer (or other suitable physiological buffer)

-

GSK-7975A (stock solution in DMSO)

-

Antigen (e.g., DNP-HSA)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Cell Preparation: Wash sensitized mast cells twice with Tyrode's buffer and resuspend to the desired cell density (e.g., 5 x 10^5 cells/mL).

-

Inhibitor Pre-incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 5 µL of varying concentrations of GSK-7975A (or vehicle control - DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

-

Cell Stimulation: To induce degranulation, add 5 µL of antigen (e.g., DNP-HSA at a final concentration of 100 ng/mL) to the wells. For negative controls, add buffer instead of antigen. For total enzyme content, lyse a separate set of cells with 0.1% Triton X-100.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Reaction Termination: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Enzyme Assay: Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of PNAG substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Stop Reaction: Add 150 µL of stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.

Measurement of Histamine, Leukotriene, and Cytokine Release

Materials:

-

Supernatants from the degranulation assay (Step 5 above)

-

Commercially available ELISA kits for histamine, Leukotriene C4, and specific cytokines (e.g., IL-5, IL-8, IL-13, TNFα)

Procedure:

-

Follow the manufacturer's instructions provided with the respective ELISA kits to quantify the concentration of each mediator in the cell culture supernatants.

-

The principle of these assays typically involves the capture of the mediator of interest by a specific antibody coated on the ELISA plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

-

Generate a standard curve using the provided standards to determine the concentration of the mediator in each sample.

-

Calculate the percentage inhibition of mediator release in GSK-7975A-treated samples compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow for studying the effect of GSK-7975A on mast cell degranulation.

Caption: FcεRI signaling pathway leading to mast cell degranulation and inhibition by GSK-7975A.

Caption: General experimental workflow for assessing the inhibitory effect of GSK-7975A.

References

GSK-7975A: A Technical Guide for Studying Store-Operated Calcium Entry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-7975A, a potent and selective inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This document details its mechanism of action, pharmacological properties, and its application in studying store-operated calcium entry (SOCE). Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate its use in research and drug development.

Core Concepts: Mechanism of Action

GSK-7975A is a pyrazole derivative that selectively inhibits CRAC channels, which are crucial for SOCE in numerous non-excitable cells.[1] The primary components of CRAC channels are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and Orai proteins that form the channel pore in the plasma membrane.

Upon depletion of Ca²⁺ from the ER, STIM1 proteins sense the change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they interact directly with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell. GSK-7975A exerts its inhibitory effect by acting directly on the Orai channel pore.[1][2] Notably, its action is downstream of STIM1 oligomerization and the STIM1-Orai1 interaction, suggesting it interferes with ion permeation through the Orai pore, possibly through an allosteric effect on the channel's selectivity filter.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GSK-7975A, including its potency against different Orai isoforms and its selectivity against other ion channels.

Table 1: Potency of GSK-7975A on Orai Channels

| Target | Cell Type | Assay Method | IC₅₀ (µM) | Hill Coefficient | Reference |

| Orai1 | HEK293 | Whole-cell patch clamp | 4.1 | ~1 | [2] |

| Orai3 | HEK293 | Whole-cell patch clamp | 3.8 | ~1 | [2] |

| Endogenous CRAC | RBL mast cells | Thapsigargin-induced Ca²⁺ entry | 0.8 ± 0.1 | Not Reported | [2] |

Table 2: Selectivity Profile of GSK-7975A

| Ion Channel | Method | IC₅₀ (µM) | Effect | Reference |

| L-type (CaV1.2) Ca²⁺ channel | Not Specified | ~8 | Weak inhibitory effect | [2] |

| TRPV6 | Electrophysiology | Not Specified | Complete inhibition at 10 µM | [2] |

| Panel of 16 other ion channels | Not Specified | > 10 | No significant effect | [4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of GSK-7975A and its application in experimental settings, the following diagrams are provided in DOT language.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following the inhibition of SOCE by GSK-7975A.

Materials:

-

Cells of interest cultured on coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Ca²⁺-free HBS (HBS without CaCl₂ and supplemented with 0.5 mM EGTA)

-

HBS with 2 mM CaCl₂

-

Thapsigargin

-

GSK-7975A

-

Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with Ca²⁺-free HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature in the dark.[5]

-

-

Baseline Measurement:

-

Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

-

Perfuse with or add Ca²⁺-free HBS.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

Store Depletion and Inhibition:

-

To deplete ER Ca²⁺ stores, add thapsigargin (typically 1-2 µM) in Ca²⁺-free HBS and continue recording.

-

Once the fluorescence ratio stabilizes, add different concentrations of GSK-7975A (or vehicle control) and incubate for a few minutes.

-

-

Initiation of SOCE:

-

Initiate Ca²⁺ influx by replacing the Ca²⁺-free HBS with HBS containing 2 mM CaCl₂.

-

Continue to record the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Plot the peak or integrated Ca²⁺ influx against the concentration of GSK-7975A to determine the IC₅₀ value.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol outlines the procedure for directly measuring the Ca²⁺ release-activated Ca²⁺ current (ICRAC) and its inhibition by GSK-7975A using the whole-cell patch-clamp technique.

Materials:

-

Cells expressing CRAC channels

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, 10 CaCl₂, pH 7.4

-

Intracellular (pipette) solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2

-

Thapsigargin or IP₃ for store depletion

-

GSK-7975A

Procedure:

-

Preparation:

-

Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Upon contacting the cell, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[6]

-

-

Recording ICRAC:

-

Hold the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

-

Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to measure the current-voltage (I-V) relationship.[7]

-

Deplete the ER Ca²⁺ stores by including a high concentration of a Ca²⁺ chelator (e.g., BAPTA) in the pipette solution, which will passively deplete the stores over time. Alternatively, perfuse the cell with a solution containing a SERCA pump inhibitor like thapsigargin.

-

The development of a characteristic inwardly rectifying current is indicative of ICRAC activation.

-

-

Application of GSK-7975A:

-

Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of GSK-7975A.

-

Continue recording to observe the inhibition of ICRAC. Due to its slow onset, several minutes of perfusion may be required.[2]

-

-

Data Analysis:

-

Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV).

-

Normalize the current to the cell capacitance to obtain current density (pA/pF).

-

Plot the percentage of inhibition against the concentration of GSK-7975A to calculate the IC₅₀.

-

References

- 1. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. moodle2.units.it [moodle2.units.it]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. biorxiv.org [biorxiv.org]

GSK-7975A: An In-depth Technical Guide for Researchers

An overview of the potent and selective CRAC channel inhibitor, its chemical properties, mechanism of action, and key experimental methodologies for its characterization.

This technical guide provides a comprehensive overview of GSK-7975A, a potent and orally bioavailable small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

Chemical Structure and Properties

GSK-7975A, with the IUPAC name 2,6-difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide, is a synthetic organic compound belonging to the N-pyrazole carboxamide chemical series.[1] Its chemical structure is characterized by a central pyrazole ring linked to a difluorobenzamide group and a substituted benzyl moiety.

Chemical Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1253186-56-9 | [2] |

| Molecular Formula | C18H12F5N3O2 | [2] |

| Molecular Weight | 397.31 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

| SMILES | O=C(NC1=NN(CC2=CC=C(O)C=C2C(F)(F)F)C=C1)C3=C(F)C=CC=C3F | [2] |

| InChI Key | CPYTVBALBFSXSH-UHFFFAOYSA-N | [2] |

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

GSK-7975A is a selective inhibitor of the CRAC channels, which are key mediators of store-operated calcium entry (SOCE) in a variety of cell types. SOCE is a fundamental Ca2+ signaling pathway that is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1 (Stromal Interaction Molecule 1), which then translocates to the plasma membrane to interact with and activate the ORAI1 protein, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ through the ORAI1 channel is critical for a multitude of cellular processes, including T-cell activation, mast cell degranulation, and gene expression.

GSK-7975A exerts its inhibitory effect by directly targeting the ORAI1 channel.[1] Studies have shown that it acts as an allosteric blocker of the Orai pore, and its binding affinity is influenced by the geometry of the channel's selectivity filter.[1] Importantly, GSK-7975A does not interfere with the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1.[2][4]

The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by GSK-7975A.

Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and inhibition by GSK-7975A.

Pharmacological Properties

GSK-7975A has been characterized in various in vitro and in vivo models, demonstrating its potency and selectivity as a CRAC channel inhibitor.

In Vitro Activity

The inhibitory activity of GSK-7975A has been quantified in different cell lines, primarily by measuring its effect on CRAC currents (ICRAC) and calcium influx.

| Parameter | Cell Line | Value | Reference |

| IC50 (ICRAC) | HEK293 (expressing ORAI1/STIM1) | ~4.1 µM | [2][4] |

| IC50 (ICRAC) | HEK293 (expressing ORAI3/STIM1) | ~3.8 µM | [2][4] |

| IC50 (Ca2+ influx) | RBL cells | ~0.8 µM | [2] |

| Effect on T-cells | Reduces pro-inflammatory cytokine release | - | [5] |

| Effect on Mast Cells | Reduces histamine and leukotriene C4 release | - | [5] |

| Effect on Pancreatic Acinar Cells | Inhibits toxin-induced ORAI1 activation (>90%) | [5] |

In Vivo Activity

Preclinical studies have demonstrated the efficacy of GSK-7975A in animal models of diseases where CRAC channel activity is implicated, such as acute pancreatitis.[6]

| Animal Model | Effect of GSK-7975A | Reference |

| Mouse models of acute pancreatitis | Reduces local and systemic features of the disease | [6] |

Experimental Protocols

The characterization of GSK-7975A and other CRAC channel inhibitors typically involves two key experimental techniques: whole-cell patch-clamp electrophysiology to measure ICRAC directly, and fluorescence-based assays to monitor intracellular calcium levels.

Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ion channel currents in a single cell.

Objective: To determine the effect of GSK-7975A on STIM1-activated ORAI1 currents (ICRAC).

Methodology:

-

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human ORAI1 and STIM1.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, and 3 MgCl2 (pH 7.2 with CsOH).

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).

-

To activate ICRAC, the intracellular Ca2+ is buffered to low levels with BAPTA, mimicking store depletion.

-

Membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV over 100 ms are applied every 2 seconds to elicit currents.

-

-

Compound Application: Once a stable ICRAC is established, various concentrations of GSK-7975A (e.g., 0.1, 0.3, 1, 3, 10 µM) are applied to the bath solution.

-

Data Analysis: The current density (pA/pF) is measured at a specific negative potential (e.g., -80 mV). The percentage of inhibition is calculated by comparing the current amplitude before and after compound application. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Fluorescence-Based Calcium Influx Assay

This high-throughput method is used to measure changes in intracellular calcium concentration in a population of cells.

Objective: To determine the potency of GSK-7975A in inhibiting store-operated calcium entry.

Methodology:

-

Cell Preparation: RBL (Rat Basophilic Leukemia) cells, which endogenously express CRAC channels, are seeded in a 96-well plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Compound Incubation: Cells are pre-incubated with various concentrations of GSK-7975A for a defined period (e.g., 30 minutes).

-

Store Depletion and Calcium Add-back:

-

Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM), in a calcium-free buffer.

-

Extracellular calcium (e.g., 2 mM) is then added back to the wells to initiate SOCE.

-

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence signal or the area under the curve after calcium add-back is quantified. The percentage of inhibition by GSK-7975A is calculated relative to vehicle-treated control cells. The IC50 value is determined from the concentration-response curve.

The following diagram outlines the general workflow for a fluorescence-based calcium influx assay.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-7975A in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical components of store-operated calcium entry (SOCE) in a variety of cell types.[1] The primary molecular components of CRAC channels are the ORAI proteins (pore-forming subunit) in the plasma membrane and the Stromal Interaction Molecules (STIM) in the endoplasmic reticulum membrane. By specifically blocking the ORAI1 pore, GSK-7975A effectively inhibits the sustained influx of calcium following the depletion of intracellular calcium stores, a process implicated in numerous physiological and pathological conditions, including immune responses, pancreatitis, and cell proliferation.[1][2][3][4] These application notes provide a detailed protocol for utilizing GSK-7975A in conjunction with the ratiometric calcium indicator Fura-2 AM to investigate its effects on intracellular calcium dynamics.

Mechanism of Action

GSK-7975A acts as a direct inhibitor of the ORAI1 channel, the pore-forming subunit of the CRAC channel.[2][3][4] The process of store-operated calcium entry begins when intracellular calcium stores within the endoplasmic reticulum (ER) are depleted. This depletion is sensed by STIM proteins, which then translocate to the ER-plasma membrane junctions. At these junctions, STIM proteins interact with and activate ORAI1 channels, opening a highly selective pore for calcium influx from the extracellular space. GSK-7975A binds to the ORAI1 channel, effectively blocking this influx and preventing the sustained increase in intracellular calcium that is characteristic of SOCE.[5][6]

Data Presentation

The inhibitory effects of GSK-7975A on store-operated calcium entry can be quantified and summarized. The following tables provide examples of how to present such data clearly.

Table 1: Inhibitory Potency of GSK-7975A on ORAI1-mediated Calcium Influx

| Cell Type | Agonist (to deplete stores) | IC₅₀ of GSK-7975A (µM) | Reference |

| HEK293 (hORAI1/hSTIM1) | Thapsigargin | ~4.0 | [5][6] |

| Murine Pancreatic Acinar Cells | Thapsigargin | ~3.4 | [2][4] |

| RBL Mast Cells (endogenous CRAC) | Thapsigargin | 0.8 ± 0.1 |

Table 2: Concentration-Dependent Inhibition of Calcium Influx by GSK-7975A in Murine Pancreatic Acinar Cells

| GSK-7975A Concentration (µM) | Agonist | % Inhibition of Ca²⁺ Influx (approx.) | Reference |

| 1 | TLCS | >20% | [2] |

| 10 | TLCS | >60% | [2] |

| 30 | TLCS | ~80% | [7] |

| 15 | CCK | >95% | [2][7] |

Note: TLCS (Taurolithocholic acid 3-sulfate) and CCK (Cholecystokinin) are used to induce pancreatitis models and subsequent calcium entry.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of GSK-7975A on store-operated calcium entry using Fura-2 AM.

Materials

-

GSK-7975A (prepared as a stock solution in DMSO, e.g., 10 mM)

-

Fura-2 AM (prepared as a stock solution in DMSO, e.g., 1 mM)

-

Pluronic F-127 (e.g., 20% solution in DMSO)

-

Thapsigargin (or another agent to deplete ER calcium stores, prepared as a stock solution in DMSO)

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Calcium-free HBS

-

Cells of interest (e.g., HEK293 cells, pancreatic acinar cells) cultured on glass coverslips

Experimental Workflow

Detailed Methodology

1. Cell Preparation:

-

Seed cells onto glass coverslips in a multi-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.

-

Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the stock solution in HBS. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

Aspirate the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for the specific cell type.

-

After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 15-30 minutes in HBS at room temperature in the dark.

3. GSK-7975A Incubation:

-

Prepare working concentrations of GSK-7975A (e.g., 1, 3, 10, 30, 50 µM) by diluting the stock solution in HBS.[1][2][7] Include a vehicle control (DMSO) at the same final concentration as the highest GSK-7975A concentration.

-

For pre-incubation experiments, replace the HBS with the GSK-7975A-containing solution or vehicle control and incubate for a desired period (e.g., 10-30 minutes) before starting the imaging.

4. Calcium Imaging and Data Acquisition:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with calcium-free HBS.

-

Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

To induce store depletion, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to the calcium-free HBS and continue recording.[8] This will cause a transient increase in cytosolic calcium due to leakage from the ER.

-

After the Fura-2 ratio returns to baseline or stabilizes, reintroduce calcium by perfusing the cells with HBS containing calcium (e.g., 1-2 mM). In control cells, this will lead to a sustained increase in the Fura-2 ratio, indicative of SOCE. In cells treated with GSK-7975A, this increase will be inhibited in a concentration-dependent manner.

-

Continue recording until the signal reaches a plateau.

5. Data Analysis:

-

For each cell or region of interest, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

Normalize the ratio data to the baseline before the re-addition of calcium.

-

Quantify the magnitude of SOCE by measuring the peak or plateau of the F340/F380 ratio after calcium re-addition.

-

Calculate the percentage of inhibition by comparing the SOCE in GSK-7975A-treated cells to the vehicle-treated control cells.

-

Plot the concentration-response curve and calculate the IC₅₀ value for GSK-7975A.

Conclusion

GSK-7975A is a valuable pharmacological tool for investigating the role of CRAC channels and store-operated calcium entry in cellular physiology and disease. The provided protocols and data presentation formats offer a comprehensive guide for researchers to effectively design, execute, and interpret calcium imaging experiments using this potent ORAI1 inhibitor. Careful optimization of experimental conditions for specific cell types is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-7975A in Whole-Cell Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-7975A is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels.[1][2] These channels, primarily formed by ORAI1, ORAI2, and ORAI3 proteins in the plasma membrane and activated by stromal interaction molecule 1 (STIM1) from the endoplasmic reticulum, play a crucial role in store-operated calcium entry (SOCE) in various cell types.[2] The influx of Ca2+ through CRAC channels is a key signaling event in numerous physiological processes, including T-cell activation, mast cell degranulation, and smooth muscle contraction.[1][2] Consequently, CRAC channels have emerged as significant therapeutic targets for inflammatory diseases, autoimmune disorders, and other conditions characterized by excessive calcium signaling.

GSK-7975A has been demonstrated to act as a pore blocker of ORAI channels, inhibiting the influx of Ca2+ without affecting the upstream STIM1 oligomerization or the STIM1-ORAI1 interaction.[3][4] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels. Whole-cell patch clamp electrophysiology is the gold-standard technique for directly measuring the ionic currents flowing through CRAC channels, providing high-resolution insights into their biophysical properties and pharmacological modulation.[5][6]

These application notes provide a comprehensive guide for utilizing GSK-7975A in whole-cell patch clamp experiments to study CRAC channel function.

Mechanism of Action and Signaling Pathway

GSK-7975A directly inhibits the ion conduction pore of ORAI channels. The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1. Upon ER Ca2+ depletion, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, leading to Ca2+ influx. GSK-7975A is believed to bind to the extracellular side of the ORAI pore, thereby physically occluding the channel and preventing Ca2+ entry.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK-7975A, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for GSK-7975A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK-7975A, a potent inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, in various in vitro assays. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to GSK-7975A

GSK-7975A is a selective inhibitor of CRAC channels, which are composed of ORAI1, ORAI2, and ORAI3 proteins in the plasma membrane and the stromal interaction molecule 1 (STIM1) in the endoplasmic reticulum. By blocking the influx of extracellular calcium, GSK-7975A modulates a variety of cellular processes, including immune cell activation, mast cell degranulation, and smooth muscle contraction. Its targeted mechanism of action makes it a valuable tool for studying calcium signaling and for the development of therapeutics for inflammatory and autoimmune diseases.

Data Presentation: Effective Concentrations of GSK-7975A

The following table summarizes the effective concentrations and IC50 values of GSK-7975A in various in vitro assays, compiled from published research.

| Assay Type | Cell Line/System | Target | Concentration/IC50 | Reference(s) |

| CRAC Current Inhibition | HEK293 cells expressing ORAI1/STIM1 | ORAI1 | IC50: 4.1 µM | [1] |

| HEK293 cells expressing ORAI3/STIM1 | ORAI3 | IC50: 3.8 µM | [1] | |

| RBL-2H3 mast cells | Endogenous CRAC channels | 10 µM (full blockade) | [1] | |

| Store-Operated Ca2+ Entry (SOCE) Inhibition | RBL-2H3 mast cells (Thapsigargin-induced) | SOCE | IC50: 0.8 ± 0.1 µM | [1] |

| Jurkat T-cells | Ca2+ influx | 10 µM (maximal inhibition) | [2] | |

| Mouse pancreatic acinar cells (Thapsigargin-induced) | SOCE | IC50: ~3.4 µmol/L | ||

| Mediator Release Inhibition | Human mast cells | Histamine, Leukotriene C4, Cytokines (IL-5, -8, -13, TNFα) | 3 µM (~50% reduction) | [3] |

| Human T-cells | Pro-inflammatory cytokines | Not specified | [3] | |

| Neutrophil Function Inhibition | Human peripheral blood neutrophils | Neutrophil migration | 1-10 µM | |

| Human peripheral blood neutrophils | Intracellular ROS production | 1-10 µM |

Signaling Pathway

The following diagram illustrates the canonical CRAC channel signaling pathway, which is the primary target of GSK-7975A.

Caption: CRAC Channel Signaling Pathway Inhibition by GSK-7975A.

Experimental Protocols

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium concentration changes in response to CRAC channel activation and inhibition by GSK-7975A.

Caption: Workflow for a typical calcium flux assay.

Materials:

-

HEK293 or Jurkat T-cells

-

Culture medium (e.g., DMEM for HEK293, RPMI-1640 for Jurkat)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without CaCl2

-

Thapsigargin

-

GSK-7975A

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture: Culture cells to 80-90% confluency in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with calcium.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without calcium.

-

-

Compound Incubation:

-

Add 100 µL of HBSS without calcium containing various concentrations of GSK-7975A (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Store Depletion and Calcium Add-back:

-

Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

-

To induce store depletion, add 20 µL of thapsigargin (final concentration 1-2 µM) in HBSS without calcium.

-

After the fluorescence signal from the initial calcium release from the ER has returned to baseline, add 20 µL of CaCl2 solution (final concentration 1-2 mM) to initiate store-operated calcium entry.

-

-

Data Acquisition and Analysis:

-

Continue to record the fluorescence for several minutes after the addition of CaCl2.

-

The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration.

-

Calculate the IC50 value of GSK-7975A by plotting the inhibition of the calcium influx against the log of the inhibitor concentration.

-

Cytokine Release Assay

This protocol outlines the procedure to measure the inhibitory effect of GSK-7975A on cytokine release from activated T-cells or mast cells.

Caption: General workflow for a cytokine release assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a mast cell line (e.g., RBL-2H3)

-

RPMI-1640 medium

-

FBS

-

Cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies for T-cells; DNP-IgE and DNP-HSA for RBL-2H3 cells)

-

GSK-7975A

-

96-well cell culture plates

-

ELISA or multiplex assay kit for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-5, IL-13)

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in RPMI-1640 supplemented with 10% FBS.

-

-

Assay Setup:

-

Seed 2 x 10^5 PBMCs per well in a 96-well plate.

-

Add GSK-7975A at desired concentrations (e.g., 0.1 to 10 µM) or vehicle control. Pre-incubate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

For T-cell activation, add pre-coated anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

For mast cell activation, sensitize cells with DNP-IgE (0.5 µg/mL) for 2 hours, wash, and then stimulate with DNP-HSA (100 ng/mL).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using a commercially available ELISA or multiplex bead array kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of GSK-7975A compared to the vehicle-treated, stimulated control.

Neutrophil Migration (Chemotaxis) Assay

This protocol is for assessing the effect of GSK-7975A on the migration of neutrophils towards a chemoattractant.

Caption: Workflow for a transwell-based neutrophil migration assay.

Materials:

-

Fresh human whole blood

-

Neutrophil isolation medium (e.g., Polymorphprep™)

-

RPMI-1640 medium with 0.5% BSA

-

Chemoattractant (e.g., fMLP, IL-8)

-

GSK-7975A

-

Transwell inserts (3-5 µm pore size) for 24-well plates

-

Cell viability dye (e.g., Calcein-AM) or cell counting solution

-

Fluorescence plate reader or hemocytometer

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient medium according to the manufacturer's protocol. Resuspend the purified neutrophils in RPMI-1640 with 0.5% BSA.

-

Compound Treatment: Pre-incubate the neutrophils with various concentrations of GSK-7975A (e.g., 1 to 10 µM) or vehicle for 30 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of RPMI-1640 with 0.5% BSA containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of a 24-well plate.

-

Place the Transwell insert into the well.

-

Add 100 µL of the pre-treated neutrophil suspension (at 1-2 x 10^6 cells/mL) to the upper chamber of the insert.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

Carefully remove the Transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells by either:

-

Staining with a viability dye like Calcein-AM and measuring fluorescence.

-

Direct cell counting using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis: Calculate the percentage of migration inhibition for each GSK-7975A concentration relative to the vehicle control.

Reactive Oxygen Species (ROS) Production Assay

This protocol describes how to measure the effect of GSK-7975A on the production of intracellular ROS in neutrophils.

Caption: Workflow for measuring intracellular ROS production.

Materials:

-

Isolated human neutrophils

-

HBSS

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA)

-

Stimulant for ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA, or fMLP)

-

GSK-7975A

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Neutrophil Preparation: Isolate neutrophils as described in the migration assay protocol and resuspend them in HBSS.

-

Compound and Dye Incubation:

-

In a 96-well plate, add 2 x 10^5 neutrophils per well.

-

Add GSK-7975A at desired concentrations (e.g., 1 to 10 µM) or vehicle and pre-incubate for 30 minutes at 37°C.

-

Add DCFDA to a final concentration of 5-10 µM and incubate for another 30 minutes at 37°C in the dark.

-

-

Stimulation:

-

Place the plate in a pre-warmed fluorescence plate reader.

-

Add the ROS-inducing stimulant (e.g., 100 nM PMA) to each well.

-

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 30-60 minutes.

-

Data Analysis: Determine the rate of ROS production from the slope of the fluorescence curve. Calculate the percentage of inhibition of ROS production for each GSK-7975A concentration compared to the vehicle control.

Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, reagent concentrations, and incubation times may need to be determined empirically for specific experimental setups.

References

Application Notes and Protocols for GSK-7975A: A Potent CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GSK-7975A, a potent and selective inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This document outlines its solubility characteristics, preparation for experimental use, and its mechanism of action within the context of store-operated calcium entry (SOCE).

I. Overview and Mechanism of Action

GSK-7975A is a cell-permeable pyrazole derivative that effectively blocks CRAC channels, primarily ORAI1 and ORAI3, which are critical components of the SOCE pathway.[1] The depletion of calcium stores in the endoplasmic reticulum (ER) triggers the activation of stromal interaction molecule 1 (STIM1), which in turn activates ORAI channels at the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. GSK-7975A is understood to act as an allosteric blocker of the Orai pore, thereby inhibiting this Ca²⁺ influx without interfering with STIM1 oligomerization or the interaction between STIM1 and ORAI.[2][3] This inhibition of SOCE has been shown to reduce the release of inflammatory mediators from mast cells and pro-inflammatory cytokines from T-cells.[4]

II. Quantitative Data Summary

The following tables summarize the key quantitative data for GSK-7975A.

Table 1: Solubility of GSK-7975A

| Solvent | Concentration | Notes |

| DMSO | ≥ 90 mg/mL (226.53 mM) | Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[4] |

| DMSO | 50 mg/mL | |

| Water | Insoluble | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |

Table 2: Stability and Storage of GSK-7975A Stock Solutions

| Storage Temperature | Duration | Solvent |

| -20°C | 1 year | DMSO |

| -80°C | 2 years | DMSO |

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]

III. Experimental Protocols

A. Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of GSK-7975A in DMSO, suitable for dilution into aqueous media for cell-based assays.

Materials:

-

GSK-7975A powder

-

Anhydrous or freshly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of GSK-7975A powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).

-

Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

B. Preparation of Working Solutions for In Vivo Administration

This protocol provides a method for formulating GSK-7975A for systemic administration in animal models. The following is an example of a common vehicle formulation.

Materials:

-

GSK-7975A

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Procedure (for a final concentration of ≥ 2.5 mg/mL): [4]

-

Prepare a concentrated stock solution of GSK-7975A in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

-

10% of the final volume with the GSK-7975A in DMSO stock solution.

-

40% of the final volume with PEG300. Mix thoroughly.

-

5% of the final volume with Tween-80. Mix thoroughly.

-

45% of the final volume with sterile saline. Mix until a clear solution is obtained.

-

-

For example, to prepare 1 mL of working solution:

-

Add 100 µL of a 25 mg/mL GSK-7975A in DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 and mix.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

It is recommended to use this working solution on the same day it is prepared.[4]

IV. Visualizations

A. Signaling Pathway of GSK-7975A Action

Caption: Mechanism of GSK-7975A in the CRAC channel pathway.

B. Experimental Workflow for GSK-7975A Preparation

Caption: Workflow for preparing GSK-7975A solutions.

References

Application Notes and Protocols for the Use of GSK-7975A in Acute Pancreatitis Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GSK-7975A is a potent inhibitor of ORAI1, the pore-forming subunit of the store-operated Ca²⁺ entry (SOCE) channel, also known as the calcium release-activated calcium (CRAC) channel. In the context of acute pancreatitis, excessive and sustained elevation of intracellular calcium in pancreatic acinar cells is a key initiating event, leading to premature activation of digestive enzymes, cellular injury, and inflammation. By blocking ORAI1, GSK-7975A mitigates this pathological calcium overload, thereby offering a therapeutic strategy to ameliorate the severity of acute pancreatitis. These application notes provide a summary of the quantitative effects of GSK-7975A in preclinical models and detailed protocols for its use.

Mechanism of Action

Acute pancreatitis is often initiated by cellular insults that cause a massive release of calcium from intracellular stores within pancreatic acinar cells. This depletion of calcium stores triggers the opening of ORAI1 channels on the plasma membrane, leading to a large influx of extracellular calcium. This sustained calcium overload is cytotoxic, causing vacuolization, activation of proteases like trypsin, and ultimately, necrotic cell death. GSK-7975A specifically inhibits this influx of calcium through ORAI1 channels, thereby preventing the downstream pathological events.[1][2][3]

References

Application Notes and Protocols for GSK-7975A in T-Cell Cytokine Release Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, to modulate cytokine release in T-lymphocytes. Detailed protocols for both primary human T-cells and the Jurkat T-cell line are presented, along with data interpretation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

T-cell activation is a critical event in the adaptive immune response, initiated by T-cell receptor (TCR) engagement. This activation triggers a signaling cascade heavily reliant on intracellular calcium (Ca2+) mobilization. A key component of this process is the store-operated calcium entry (SOCE) mediated by CRAC channels, which consist of the ORAI1 pore-forming subunit on the plasma membrane and the STIM1 calcium sensor in the endoplasmic reticulum. Sustained calcium influx through CRAC channels is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrates the expression and secretion of a wide array of pro-inflammatory cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα).[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders, making CRAC channels an attractive therapeutic target.

GSK-7975A is a small molecule inhibitor that potently and selectively blocks CRAC channels.[3][4] By preventing the sustained influx of calcium, GSK-7975A effectively suppresses the downstream signaling events that lead to T-cell proliferation and cytokine production.[1][4] These notes detail the mechanism of action and provide standardized protocols for assessing the inhibitory effect of GSK-7975A on T-cell cytokine release.

Mechanism of Action of GSK-7975A

GSK-7975A functions as an allosteric blocker of the Orai1 pore, the ion-conducting subunit of the CRAC channel.[1] Its inhibitory action is downstream of STIM1 oligomerization and its subsequent interaction with Orai1, meaning it does not interfere with the initial sensing of endoplasmic reticulum calcium depletion. Instead, GSK-7975A's binding to the Orai1 channel is influenced by the geometry of the channel's selectivity filter.[1] By blocking the influx of extracellular calcium, GSK-7975A prevents the sustained high intracellular calcium concentrations required for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus where it initiates the transcription of genes encoding various pro-inflammatory cytokines. Therefore, GSK-7975A effectively decouples T-cell receptor stimulation from cytokine gene expression.

Data Presentation

The inhibitory activity of GSK-7975A has been quantified in various cell types. The following tables summarize key quantitative data for reference.

Table 1: IC50 Values of GSK-7975A in Different Experimental Systems

| Parameter | Cell Type | Experimental Method | IC50 Value (µM) | Reference |

| Orai1 Current Inhibition | HEK293 | Whole-cell patch clamp | 4.1 | [5] |

| Orai3 Current Inhibition | HEK293 | Whole-cell patch clamp | 3.8 | [5] |

| Ca2+ Entry Inhibition | RBL Mast Cells | Fura-4 loaded cells | 0.8 ± 0.1 | [1] |

| Cytokine Release Inhibition | Human Mast Cells | ELISA (FcεRI-dependent) | ~3.0 (for ~50% inhibition) | [3] |

Note: The IC50 for cytokine release in T-cells is expected to be in a similar low micromolar range. Empirical determination is recommended for specific T-cell subsets and activation conditions.

Experimental Protocols

Protocol 1: Inhibition of Cytokine Release from Primary Human T-Cells

This protocol details the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs), stimulation to induce cytokine release, and treatment with GSK-7975A.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

GSK-7975A (stock solution in DMSO)

-

96-well cell culture plates

-

Cytokine detection assay (ELISA or multiplex bead array)

Procedure:

-

Isolation of T-Cells:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.

-

Wash and resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

-

T-Cell Seeding and GSK-7975A Treatment:

-

Seed the T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of GSK-7975A in complete medium. A suggested starting concentration range is 0.1 µM to 30 µM. Include a DMSO vehicle control.

-